molecular formula C16H16N2O5S B2450720 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 1351611-09-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2450720
CAS No.: 1351611-09-0
M. Wt: 348.37
InChI Key: NEXDYXUSDGTCSY-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H16N2O5S and its molecular weight is 348.37. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c19-11(14-2-1-5-24-14)8-18-16(21)15(20)17-7-10-3-4-12-13(6-10)23-9-22-12/h1-6,11,19H,7-9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXDYXUSDGTCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H18N2O5S2
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 2034585-40-3

The compound features a benzo[d][1,3]dioxole moiety and a thiophene ring, which are known for their roles in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Microtubule Dynamics : The compound may affect microtubule assembly by either stabilizing or destabilizing tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound exhibits inhibitory effects on enzymes such as α-amylase, which is crucial for carbohydrate metabolism. In vitro assays have shown promising results with IC50 values indicating significant inhibition .

Anticancer Properties

Research has indicated that compounds with similar structural motifs have demonstrated anticancer properties. For instance, derivatives of benzodioxole have been shown to induce apoptosis in various cancer cell lines while sparing normal cells .

Antidiabetic Effects

In vivo studies on related benzodioxole derivatives have revealed their potential as antidiabetic agents. For example, one derivative significantly reduced blood glucose levels in diabetic mice models, suggesting that this compound may also exhibit similar effects .

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Assay The compound exhibited selective cytotoxicity against several cancer cell lines with IC50 values ranging from 26 to 65 µM .
α-Amylase Inhibition Assay Demonstrated potent inhibition with an IC50 value of 0.68 µM, indicating strong potential for managing diabetes .
In Vivo Diabetic Model Reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL in treated mice compared to control .

Q & A

Q. Advanced: How can side reactions during synthesis be minimized?

  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., thiophene or hydroxyethyl groups) .
  • By-product monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and optimize quenching steps .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization improves yield and purity .

Basic: What spectroscopic techniques validate the compound’s structure?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of benzo[d][1,3]dioxole protons (δ 6.7–7.1 ppm) and thiophene signals (δ 7.2–7.5 ppm). The hydroxyethyl group appears as a triplet near δ 4.8 ppm .
  • IR spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) are critical .
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 348.37 for C₁₆H₁₆N₂O₅S) .

Q. Advanced: How are spectral discrepancies resolved in complex mixtures?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals from aromatic and aliphatic regions .
  • Deuterium exchange : Identifies labile protons (e.g., -OH) by comparing spectra in D₂O vs. CDCl₃ .
  • Computational modeling : Density functional theory (DFT) predicts NMR/IR spectra to cross-validate experimental data .

Basic: What initial assays screen for biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Antimicrobial screening : Broth microdilution (MIC/MBC) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. Advanced: How are target interactions studied mechanistically?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) between the compound and purified proteins .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses to active sites (e.g., COX-2 or EGFR) .

Basic: What chemical modifications enhance solubility or stability?

Methodological Answer:

  • Hydroxyethyl group oxidation : Convert to a ketone using KMnO₄ or CrO₃ to reduce polarity .
  • Thiophene functionalization : Introduce sulfonate groups via electrophilic substitution to improve aqueous solubility .
  • Amide protection : Boc or Fmoc groups prevent hydrolysis during storage .

Q. Advanced: How are regioselective reactions optimized for derivatives?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to direct substitution on the benzo[d][1,3]dioxole ring .
  • Microwave-assisted synthesis : Accelerates reactions (e.g., SNAr on thiophene) with precise temperature control .
  • Flow chemistry : Enables scalable synthesis of intermediates with reduced side-product formation .

Basic: How are contradictory bioactivity data addressed?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
  • Orthogonal assays : Confirm anticancer activity via both apoptosis (Annexin V) and cell-cycle arrest (PI staining) .

Q. Advanced: What strategies reconcile conflicting mechanistic hypotheses?

  • Proteomics profiling : SILAC (stable isotope labeling) identifies differentially expressed proteins post-treatment .
  • CRISPR knockout : Validate target relevance by deleting putative receptors (e.g., EGFR) and retesting activity .
  • Metabolomics : LC-MS tracks metabolite changes to distinguish on-target vs. off-target effects .

Basic: What computational tools predict physicochemical properties?

Methodological Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity .
  • pKa prediction : SPARC or MarvinSuite determines ionization states at physiological pH .

Q. Advanced: How are MD simulations applied to study conformational stability?

  • Amber or GROMACS : Simulate solvated systems to assess flexibility of the hydroxyethyl-thiophene moiety .
  • Free-energy perturbation (FEP) : Quantifies binding affinity changes for designed analogs .

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